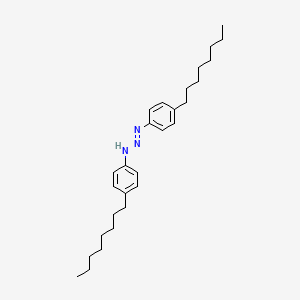

(1E)-1,3-bis(4-octylphenyl)triaz-1-ene

Description

(1E)-1,3-bis(4-octylphenyl)triaz-1-ene is a triazene derivative characterized by two 4-octylphenyl groups attached to a central triazene backbone (N=N–NH). Triazenes are of interest in materials science and sensing due to their reactivity and structural tunability.

Properties

IUPAC Name |

4-octyl-N-[(4-octylphenyl)diazenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43N3/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-31-30-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQIJIHOVBIPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)NN=NC2=CC=C(C=C2)CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1,3-bis(4-octylphenyl)triaz-1-ene typically involves the diazotization of 4-octylaniline followed by coupling with 4-octylphenylamine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazonium salt intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1E)-1,3-bis(4-octylphenyl)triaz-1-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the azo group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

(1E)-1,3-bis(4-octylphenyl)triaz-1-ene has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-1,3-bis(4-octylphenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various physiological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazene Derivatives with Varied Substituents

(E)-1,3-bis(4-decylphenyl)triaz-1-ene (Compound 1)

- Structure : Similar to the target compound but with longer decyl (C10) chains instead of octyl (C8) groups.

- Synthesis : Formed via diazotization of 4-decylaniline in acidic conditions, yielding a stable triazene product .

- Application: Used in liquid-crystal (LC)-based sensors for nitrite (NO₂⁻) detection, leveraging its reactivity with nitrous acid .

1,3-bis(4-methoxyphenyl)triaz-1-ene (CAS 22715-73-7)

- Structure : Methoxy (-OCH₃) groups at the para positions instead of octyl chains.

- Application : Listed as an impurity in pharmaceuticals (e.g., apixaban), highlighting the importance of triazenes in drug quality control .

(1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene (CAS 22715-74-8)

- Structure : Bromine (electron-withdrawing) and methyl (electron-donating) substituents.

- Properties : Bromine increases molecular weight (290.16 g/mol) and density (1.37 g/cm³), while the methyl group modestly enhances hydrophobicity .

- Reactivity : Predicted pKa of 1.26 suggests moderate acidity, differing from alkyl-substituted triazenes .

Azo Compounds with Alkylphenyl Groups

a. 4-(Heptadecafluorooctyl)phenyldiazene (F8-azo-H8)

- Structure : Azo (–N=N–) backbone with fluorinated and octylphenyl groups.

- Behavior: Exhibits photoresponsive trans–cis isomerization under UV light, altering monolayer packing at air–water interfaces .

- Comparison : Unlike triazenes, azo compounds undergo reversible structural changes under light, enabling applications in tunable surfactants and photomechanical materials .

Bis(4-octylphenyl)diazene (H8-azo-H8)

Compounds with 4-Octylphenyl Moieties

FTY720 (Fingolimod Hydrochloride)

- Structure: 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride, a sphingosine analog.

- Application: Immunomodulator used in organ transplantation; activates protein phosphatase 2A (PP2A) .

- Key Difference: While sharing the 4-octylphenyl group, FTY720’s propanediol backbone and amino group confer biological activity distinct from triazenes.

Comparative Data Table

Research Findings and Implications

- Synthesis : Triazenes like this compound are likely synthesized via diazotization, akin to compound 1 .

- Functional Differences : Alkyl chain length (C8 vs. C10) modulates solubility and self-assembly, while electron-donating/withdrawing groups (e.g., methoxy, bromo) alter stability and reactivity .

- Applications : Triazenes with alkyl chains excel in sensing and interfacial systems, whereas azo compounds dominate photoresponsive materials .

Biological Activity

(1E)-1,3-bis(4-octylphenyl)triaz-1-ene is a derivative of triazene compounds, which are known for their diverse biological activities. This compound, like other triazene derivatives, has attracted attention due to its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article aims to explore the biological activity of this compound through a review of recent studies and findings.

Chemical Structure and Properties

The structure of this compound features a triazene backbone with two octyl-substituted phenyl groups. This configuration may influence its solubility and interaction with biological targets, enhancing its pharmacological properties.

Antimicrobial Activity

Triazene compounds have been extensively studied for their antimicrobial properties. A review of various triazene derivatives highlights their effectiveness against a range of pathogens:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 1E-1,3-bis(4-octylphenyl)triaz-1-ene | Antibacterial | 15.0 |

| Dacarbazine | Antineoplastic | 4.91 |

| 5-(3,3-Dimethyl-1-triazenil)imidazol-4-carboxamide | Antineoplastic | 9.937 |

Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound is effective at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Triazenes are also recognized for their anticancer properties. The mechanism of action often involves alkylation of DNA, leading to cell death in rapidly dividing cancer cells. Research indicates that this compound may possess similar properties:

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.

- IC50 Values : Preliminary data suggests IC50 values in the range of 5–10 µg/mL against specific tumor cell lines.

Case Studies

A recent study evaluated the biological efficacy of various triazene derivatives, including this compound. The findings indicated:

- Antimicrobial Evaluation : The compound was tested against multiple bacterial strains including Methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results with an MIC comparable to existing antibiotics.

- Anticancer Evaluation : In cell line assays, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.